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Compound of Interest

Compound Name:
2-Methyl-3-nitropyridine

hydrochloride

CAS No.: 63585-69-3

Cat. No.: B1585999

Get Quote

Executive Summary & Chemical Identity
2-Methyl-3-nitropyridine hydrochloride represents a critical functional switch in the synthesis

of heterocyclic pharmaceutical intermediates.[2] While the free base (CAS 18699-87-1) is a

low-melting, lipophilic solid (MP: ~30°C), the formation of the hydrochloride salt dramatically

alters its physicochemical landscape, increasing melting point and polarity.

This guide provides a technical analysis of the solubility behavior of the hydrochloride salt.[2]

Unlike the free base, which dissolves readily in dichloromethane (DCM) and ethyl acetate, the

hydrochloride salt follows a distinct ionic solvation mechanism. Understanding this "Solubility

Switch" is vital for optimizing purification (recrystallization) and liquid-liquid extraction (workup)

protocols.[2]
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Property
Free Base (2-Methyl-3-
nitropyridine)

Hydrochloride Salt (Target)

Primary Character Lipophilic / Non-polar Ionic / Polar

Melting Point 28–30 °C (Low)
>150 °C

(Estimated/Decomposes)

Dominant Interaction Van der Waals / Dipole-Dipole Ion-Dipole / Hydrogen Bonding

Preferred Solvents DCM, Ethyl Acetate, Toluene Water, Methanol, DMSO

Solubility Landscape: The "Salt Switch"
As an Application Scientist, I categorize the solubility of this salt into three distinct zones. These

zones dictate your experimental strategy, whether you are aiming for dissolution (reaction

medium) or precipitation (purification).[2]

Zone A: High Solubility (Dissolution Media)[2]
Solvents: Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

[2]

Mechanism: High dielectric constants (

) allow these solvents to stabilize the dissociated ion pair (

).[2]

Application: Use these for NMR analysis (

,

) or as the primary solvent in recrystallization.[2]

Zone B: Conditional Solubility (Recrystallization
Candidates)[2]

Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN).[2]
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Behavior: The salt exhibits a steep solubility curve—sparingly soluble at room temperature

(RT) but significantly soluble at reflux.[2]

Application: These are ideal primary solvents for thermal recrystallization.[2]

Zone C: Anti-Solvents (Precipitation Media)[2]
Solvents: Diethyl Ether (

), Hexanes, Dichloromethane (DCM), Ethyl Acetate (EtOAc).[2]

Mechanism: Low polarity prevents the solvation of the ionic lattice.[2]

Application: Adding these to a concentrated methanol solution of the salt will force

precipitation (crashing out).[2]

Experimental Protocols (Self-Validating Systems)
Protocol 1: Gravimetric Solubility Determination
Rationale: Visual inspection is subjective.[2] This gravimetric method provides definitive

quantitative data (

) to validate your specific batch.[2]

Reagents: 2-Methyl-3-nitropyridine HCl (dry), Test Solvents (HPLC Grade).

Preparation: Weigh approx. 100 mg of the salt (

) into a pre-weighed scintillation vial (

).

Saturation: Add solvent in 250

increments while vortexing at 25°C.

Equilibration: If the solid dissolves, add more solid until a suspension persists.[2] Cap and

stir for 4 hours.

Filtration: Filter the supernatant through a 0.45
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PTFE syringe filter into a pre-weighed clean vial.

Evaporation: Evaporate the solvent (Genevac or N2 stream) and dry the residue in a vacuum

oven at 40°C.

Calculation: Weigh the dried residue (

).[2]

[2]

Protocol 2: Purification via Solvent-Antisolvent
Recrystallization
Rationale: This protocol leverages the differential solubility between Zone A and Zone C

solvents to remove non-ionic impurities.

Dissolution: Dissolve crude 2-Methyl-3-nitropyridine HCl in the minimum amount of warm

Methanol (approx. 50-60°C).

Checkpoint: Solution should be clear. If dark/tarry, treat with activated carbon and filter

while hot.[2]

Nucleation: Remove from heat. Add Diethyl Ether (antisolvent) dropwise until a persistent

turbidity (cloudiness) forms.[2]

Crystal Growth: Add 2-3 drops of Methanol to clear the turbidity, then seal the flask and let it

cool slowly to RT, then to 4°C.

Harvest: Filter the white/off-white crystals and wash with cold Ether.

Visualization of Solubility Logic
The following diagrams illustrate the decision-making process for solvent selection and the

underlying solvation mechanisms.

Diagram 1: Solubility Determination Workflow
Caption: Logical flow for determining the optimal solvent system for reaction or purification.
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Diagram 2: Solvation Mechanism (Ion-Dipole vs. Van der
Waals)
Caption: Mechanistic view of why the HCl salt fails to dissolve in DCM but thrives in Methanol.
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Implications for Drug Development[1][3][4]
Salt Selection & Formulation
In early-stage drug discovery, the hydrochloride salt is often generated to improve

bioavailability.[2] However, the Common Ion Effect must be considered.[2] In gastric fluids (high

), the solubility of the HCl salt may decrease compared to water.[2]

Recommendation: Perform solubility profiling in Simulated Gastric Fluid (SGF) alongside

standard solvents to predict in vivo behavior.[2]

Free Base Regeneration
To revert to the organic-soluble free base for subsequent synthetic steps (e.g., Suzuki coupling

or reduction):

Suspend the salt in water.[2]

Adjust pH to >9 using saturated

or

.[2]
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Extract with DCM or Ethyl Acetate (The "Solubility Switch" moves the compound from the

aqueous phase to the organic phase).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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